molecular formula C13H19N3O B1603702 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline CAS No. 862686-09-7

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline

Cat. No. B1603702
CAS RN: 862686-09-7
M. Wt: 233.31 g/mol
InChI Key: WNCWBPKMKUWPKT-UHFFFAOYSA-N
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Description

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline, also known as 4-APM, is a synthetic compound that has been found to have a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and it has a molecular weight of 259.35 g/mol. 4-APM is a derivative of piperazine, which is a heterocyclic compound containing a six-membered ring of nitrogen atoms. It has been studied extensively in recent years, and its possible applications have been explored in a number of different fields.

Scientific Research Applications

Herbicidal Activity and Plant Growth Regulation

A study by Stoilkova, Yonova, and Ananieva (2014) synthesized derivatives of 1-methyl and acetyl-4-substituted piperazines to evaluate their potential as herbicides and plant growth regulators. This research demonstrated that compounds incorporating a piperazine ring, when combined with aryl(thio)carbamoyl groups, exhibited significant herbicidal activity against Triticum aestivum and cytokinin-like activity that stimulated betacyanin synthesis in Amaranthus caudatus, indicating the compound's potential in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

Antidepressant and Antianxiety Properties

Kumar et al. (2017) embarked on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. The antidepressant and antianxiety activities of these compounds were evaluated using Porsolt’s behavioral despair test and the plus maze method on albino mice. The findings revealed that some derivatives, particularly compounds 3a and 3k, demonstrated significant antidepressant and antianxiety effects, suggesting their potential in the development of new therapeutic agents for mental health disorders (J. Kumar et al., 2017).

Acetylcholinesterase Inhibition

A study conducted by Yurttaş, Kaplancıklı, and Özkay (2013) synthesized new thiazole-piperazine derivatives to assess their inhibitory activity on acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The research identified several compounds that displayed high inhibition rates against acetylcholinesterase, offering insights into the development of potential treatments for neurodegenerative conditions (Yurttaş, Kaplancıklı, & Özkay, 2013).

Photoluminescent Materials

Gan et al. (2003) synthesized piperazine substituted naphthalimides to study their luminescent properties and potential for photo-induced electron transfer. These compounds exhibited characteristics suitable for pH probes and demonstrated the quenching of fluorescence through photoelectron transfer processes, highlighting their applicability in the development of photoluminescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

1-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-9-12(3-4-13(10)14)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWBPKMKUWPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611918
Record name 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862686-09-7
Record name 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine (0.5 g) and 5% palladium on carbon (0.1 g) in ethanol (20 ml) were hydrogenated at 60° and 60 p.s.i for 2 hours after which the catalyst was filtered off and the filtrate evaporated. The residue was partitioned between dichloromethane and water, and the aqueous layer extracted two more times with dichloromethane. The combined organic layers yielded 0.42 g of residue (of the title compound) on evaporation. This was recrystallized, m.p. 126°-9° (methanol/ethyl acetate).
Name
1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Acetyl-piperazin-1-YL)-2-methylaniline
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4-(4-Acetyl-piperazin-1-YL)-2-methylaniline
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4-(4-Acetyl-piperazin-1-YL)-2-methylaniline
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